molecular formula C19H16N2O6 B2379271 (9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetic acid CAS No. 1630763-96-0

(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetic acid

Cat. No. B2379271
CAS RN: 1630763-96-0
M. Wt: 368.345
InChI Key: AGXGSNYQLWDOEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetic acid is a useful research compound. Its molecular formula is C19H16N2O6 and its molecular weight is 368.345. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthetic Methodologies: Research by Sashidhara et al. (2012) describes an efficient one-pot synthesis method for dihydroisoindolo[2,1-a]quinazoline derivatives. This method highlights the versatility and efficiency in creating complex cores in a single operation.
  • Optimization of Synthesis Conditions: A study by Gromachevskaya et al. (2013) developed optimal conditions for synthesizing various derivatives, including dihydroisoindolo[2,1-a]quinazoline, demonstrating the importance of precise reaction conditions.

Biological Activities and Applications

  • Anticancer and Enzyme Inhibitory Activity: Voskoboynik et al. (2016) reported the synthesis and evaluation of isoindolo[2,1-a]quinazoline derivatives, showing promising anticancer properties and fibroblast growth factor receptor 1 (FGFR1) inhibitory activity. This suggests potential therapeutic applications in oncology (Voskoboynik et al., 2016).
  • Hepatitis B Virus Inhibition: Research by Zhang et al. (2015) identified dihydroisoindolo[2,1-a]quinazoline-5,11-dione derivatives as potent inhibitors of hepatitis B virus (HBV), showcasing their potential in antiviral therapy.
  • Hypoxia Protective Effects: A study by Ishihara et al. (1990) synthesized isoindolo[2,1-a]quinoline derivatives and evaluated their protective effects against N2-induced hypoxia, indicating potential in treating hypoxia-related conditions.

properties

IUPAC Name

2-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O6/c1-26-13-8-7-11-15(16(13)27-2)19(25)21-12-6-4-3-5-10(12)18(24)20(17(11)21)9-14(22)23/h3-8,17H,9H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXGSNYQLWDOEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.